N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide
Description
N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazoline core. This heterocyclic scaffold is substituted with a propan-2-yl group at position 2, a ketone at position 3, and a sulfanyl-linked propanamide chain at position 3. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by planar heterocycles and sulfhydryl groups .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-12(2)18-21(29)27-19(26-18)16-6-4-5-7-17(16)25-22(27)30-13(3)20(28)24-15-10-8-14(23)9-11-15/h4-13,18H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGNQXYQYJMARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-189425 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are key factors in the development and progression of many human tumors.
Mode of Action
CCG-189425 acts downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins involved in the RhoA pathway. It specifically targets the MKL/SRF-dependent transcriptional activation without altering DNA binding.
Biochemical Pathways
The compound affects the Rho/SRF pathway , which is involved in the regulation of many genes that control cell growth, differentiation, and movement. By inhibiting this pathway, CCG-189425 can potentially disrupt the processes that lead to the development and spread of cancer cells.
Result of Action
CCG-189425 has shown promising results in several in vitro cancer cell functional assays. It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells. Moreover, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375). It also inhibited Rho-dependent invasion by PC-3 prostate cancer cells.
Biological Activity
N-(4-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure integrating a fluorophenyl group with an imidazoquinazoline moiety. Its molecular formula is CHFNOS, with a molecular weight of approximately 372.45 g/mol. The incorporation of the fluorine atom is believed to enhance its biological activity by improving lipophilicity and binding affinity to target proteins.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively.
These compounds typically function as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
2. Antimicrobial Activity
The antimicrobial potential of imidazoquinazolines has been documented in several studies. For instance, derivatives of similar structure were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of inhibition.
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound D | Escherichia coli | 32 | Moderate |
| Compound E | Bacillus cereus | 16 | Strong |
The results suggest that modifications in the chemical structure can significantly impact the biological activity against specific bacterial strains .
3. Other Biological Activities
In addition to anticancer and antimicrobial properties, quinazoline derivatives are being explored for their potential as anti-inflammatory agents and enzyme inhibitors. Notably, hydroxamic acid derivatives based on quinazolines have shown promise as selective HDAC6 inhibitors with low IC50 values (e.g., 4 nM for certain derivatives) .
Case Study 1: Anticancer Efficacy
A study conducted by Mohamed Hisham et al. investigated the anticancer efficacy of various quinazoline derivatives. The results indicated that specific modifications to the quinazoline scaffold enhanced potency against multiple cancer cell lines, including A549 and MCF-7 . The study highlighted the importance of structural diversity in developing effective anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of synthesized imidazoquinazolines against common pathogens such as E. coli and B. cereus. The study employed disk diffusion methods to assess antibacterial activity, yielding promising results for certain compounds that demonstrated significant inhibition zones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues sharing key structural motifs, such as the imidazo[1,2-c]quinazoline core, sulfanyl-propanamide chains, or fluorinated aryl groups.
Imidazo[1,2-c]quinazoline Derivatives
Heterocyclic Analogues with Sulfanyl-Propanamide Moieties
Substituent-Driven Functional Comparisons
- Fluorinated Aryl Groups : The target compound’s 4-fluorophenyl group enhances electronegativity and binding affinity via halogen bonds, similar to the chloro-fluorophenyl group in ’s quinazolinamine . However, trifluoromethyl groups () offer greater metabolic stability .
- Sulfanyl Linkers : The sulfanyl-propanamide chain in the target compound and its analogues () may facilitate disulfide bond formation or act as hydrogen-bond acceptors, influencing target engagement .
- Heterocyclic Cores : Imidazo[1,2-c]quinazoline derivatives (target, ) exhibit planar rigidity suitable for intercalation or enzyme active-site binding, whereas triazolo or oxazolidine cores () introduce varied electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
